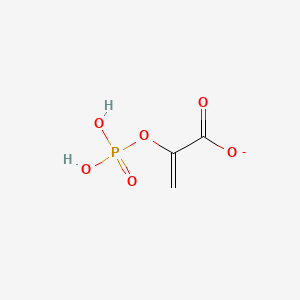

2-(Phosphonooxy)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphoenolpyruvate is a monocarboxylic acid anion resuting from selective deprotonation of the carboxy group of phosphoenolpyruvic acid. It has a role as a human metabolite and a fundamental metabolite. It derives from an acrylate. It is a conjugate base of a phosphoenolpyruvic acid.

A monocarboxylic acid anion derived from selective deprotonation of the carboxy group of phosphoenolpyruvic acid. It is a metabolic intermediate in GLYCOLYSIS; GLUCONEOGENESIS; and other pathways.

Applications De Recherche Scientifique

Polymer Chemistry

One of the primary applications of 2-(Phosphonooxy)acrylate is in the synthesis of polymers. It can serve as a monomer for the production of phosphonated acrylic polymers, which are valuable for their adhesion properties and stability under hydrolytic conditions. Recent studies have demonstrated that polymers derived from this compound exhibit significant shear bond strength when used in dental adhesives, making them suitable for restorative dentistry applications. The shear bond strengths observed ranged from 5.8 to 19.3 MPa on enamel and from 8.7 to 16.9 MPa on dentin .

Biochemical Applications

In the field of biochemistry, this compound is studied for its role in metabolic pathways, particularly as a substrate for enzymes involved in glycolysis and gluconeogenesis. Its unique structure allows it to modulate enzymatic activity, which can influence cellular metabolism and energy production.

Case Study: Enzymatic Activity Modulation

A notable study focused on the impact of this compound on pyruvate kinase activity, revealing that it enhances enzyme activity under specific conditions, thereby potentially improving glucose metabolism.

Therapeutic Potential

The compound has shown promise in therapeutic applications due to its cytoprotective effects against oxidative stress. In vitro studies indicated that it significantly reduces oxidative stress markers in HeLa cells exposed to hydrogen peroxide, suggesting its potential use in therapies targeting oxidative stress-related diseases.

Adhesives and Sealants

The unique properties of polymers derived from this compound make them ideal candidates for use in adhesives and sealants. Their ability to form strong bonds with various substrates while maintaining flexibility and resistance to environmental factors enhances their applicability in construction and manufacturing industries.

Coatings

In coatings technology, phosphonated acrylates are utilized for their durability and resistance to hydrolysis. They are incorporated into formulations designed for protective coatings, contributing to improved performance characteristics such as weather resistance and longevity .

Propriétés

Numéro CAS |

73-89-2 |

|---|---|

Formule moléculaire |

C3H4O6P- |

Poids moléculaire |

167.03 g/mol |

Nom IUPAC |

2-phosphonooxyprop-2-enoate |

InChI |

InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-1 |

Clé InChI |

DTBNBXWJWCWCIK-UHFFFAOYSA-M |

SMILES |

C=C(C(=O)[O-])OP(=O)(O)O |

SMILES canonique |

C=C(C(=O)[O-])OP(=O)(O)O |

Key on ui other cas no. |

73-89-2 |

Synonymes |

Phosphoenolpyruvate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.